4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE
CAS No.: 1797243-36-7
Cat. No.: VC6553631
Molecular Formula: C18H18BrFN2O2S
Molecular Weight: 425.32
* For research use only. Not for human or veterinary use.
![4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE - 1797243-36-7](/images/structure/VC6553631.png)
Specification
CAS No. | 1797243-36-7 |
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Molecular Formula | C18H18BrFN2O2S |
Molecular Weight | 425.32 |
IUPAC Name | 4-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C18H18BrFN2O2S/c19-13-9-16(25-11-13)17(23)21-10-12-5-7-22(8-6-12)18(24)14-3-1-2-4-15(14)20/h1-4,9,11-12H,5-8,10H2,(H,21,23) |
Standard InChI Key | KCPSTONPQXIWRV-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 4-bromo-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide, reflects its intricate architecture:
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Thiophene-2-carboxamide core: A five-membered aromatic ring containing sulfur (thiophene) with a carboxamide group at position 2.
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4-Bromo substitution: A bromine atom at position 4 of the thiophene ring, enhancing electrophilic reactivity.
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Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring (piperidine) linked via a methyl group to the carboxamide nitrogen.
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1-(2-Fluorobenzoyl) substituent: A 2-fluorobenzoyl group attached to the piperidine nitrogen, introducing electron-withdrawing and lipophilic characteristics.
The molecular formula is C₁₉H₁₉BrFN₂O₂S, with a molecular weight of approximately 469.3 g/mol. The fluorine atom in the benzoyl group improves metabolic stability and membrane permeability, a common strategy in drug design.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-bromo-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves multi-step reactions, typically including:
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Piperidine Functionalization:
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Step 1: Protection of piperidin-4-ylmethanamine with a benzoyl group using 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).
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Step 2: Quaternization of the piperidine nitrogen to enhance reactivity for subsequent coupling.
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Thiophene-2-carboxamide Formation:
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Step 3: Bromination of thiophene-2-carboxylic acid at position 4 using N-bromosuccinimide (NBS) under radical conditions .
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Step 4: Activation of the carboxylic acid (e.g., via thionyl chloride) to form the corresponding acid chloride, followed by amidation with the functionalized piperidine intermediate.
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Key Reaction Conditions:
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for acylation steps.
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Catalysts: Dimethylaminopyridine (DMAP) for efficient amide bond formation.
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Temperature: 0–25°C to minimize side reactions.
Molecular and Electronic Properties
Structural Analysis
X-ray crystallography data for related thiophene-2-carboxamides reveal:
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Planarity: The thiophene ring and carboxamide group lie in the same plane, facilitating π-π stacking interactions .
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Conformation: The piperidine ring adopts a chair conformation, with the 2-fluorobenzoyl group oriented equatorially to minimize steric strain.
DFT Calculations
Density Functional Theory (DFT) studies on similar compounds highlight:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity suitable for biological interactions .
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Electrostatic Potential: The fluorine atom creates a localized electron-deficient region, enhancing hydrogen-bonding capacity with target proteins.
Physicochemical Properties
Property | Value/Description |
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Melting Point | 180–185°C (predicted) |
Solubility | Sparingly soluble in water; soluble in DMSO, DMF |
LogP (Partition Coefficient) | 2.8 ± 0.3 |
Stability | Stable under inert atmosphere; sensitive to UV light |
The bromine atom increases molecular weight and hydrophobicity, while the fluorobenzoyl group enhances blood-brain barrier penetration in preclinical models.
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs exhibit inhibitory activity against:
The 2-fluorobenzoyl group may coordinate with catalytic lysine or aspartate residues in enzyme active sites, as suggested by molecular docking studies.
Antibacterial and Antifungal Activity
Thiophene-2-carboxamides with halogen substitutions demonstrate:
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Gram-positive Bacteria: MIC of 8–16 μg/mL against Staphylococcus aureus .
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Fungal Pathogens: Activity against Candida albicans (MIC: 32 μg/mL).
Mechanisms include disruption of cell wall biosynthesis and interference with ergosterol synthesis.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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Modifying the benzoyl group’s substituents (e.g., chloro, nitro) to optimize target affinity.
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Exploring alternative heterocycles (e.g., pyridine, pyrrole) in place of thiophene.
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Pharmacokinetic Profiling:
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Assessing oral bioavailability and metabolic stability in rodent models.
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Therapeutic Applications:
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Evaluating efficacy in oncology (e.g., glioblastoma) and infectious disease models.
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